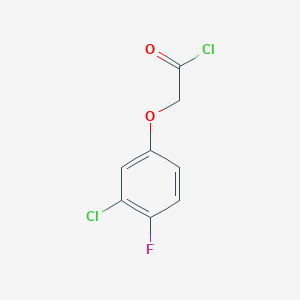

(3-Chloro-4-fluorophenoxy)acetyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-6-3-5(1-2-7(6)11)13-4-8(10)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZHBLKETNAFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586217 | |

| Record name | (3-Chloro-4-fluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826990-47-0 | |

| Record name | (3-Chloro-4-fluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Fluorophenoxy Acetyl Chloride

Synthesis of the Precursor Carboxylic Acid: (3-Chloro-4-fluorophenoxy)acetic Acid

The initial step in producing (3-Chloro-4-fluorophenoxy)acetyl chloride is the synthesis of its corresponding carboxylic acid. This is typically achieved through an etherification reaction to form an aryloxyacetic acid structure, often creating an ester intermediate which is subsequently hydrolyzed.

The formation of the (3-chloro-4-fluorophenoxy)acetic acid backbone relies on the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, 3-chloro-4-fluorophenol (B1581553) is deprotonated by a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an α-haloacetic acid ester, such as methyl bromoacetate (B1195939) or a salt of chloroacetic acid, in a nucleophilic substitution reaction. chemicalbook.comgoogle.com

A common procedure involves adding 3-chloro-4-fluorophenol to a solution of a strong base, like potassium hydroxide (B78521) (KOH), in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The mixture is stirred to ensure complete formation of the potassium 3-chloro-4-fluorophenoxide salt. Subsequently, an ester of a haloacetic acid, for example, methyl bromoacetate, is introduced to the reaction mixture. chemicalbook.com The reaction proceeds to form the methyl ester of (3-chloro-4-fluorophenoxy)acetic acid.

Table 1: Typical Reagents for Etherification

| Reactant | Reagent | Solvent | Purpose |

|---|---|---|---|

| 3-Chloro-4-fluorophenol | Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Deprotonation of the phenol (B47542) to form a nucleophilic phenoxide. |

The etherification reaction often yields an ester, such as methyl (3-chloro-4-fluorophenoxy)acetate. The final step to obtain the carboxylic acid is the hydrolysis of this ester. Hydrolysis can be carried out under acidic or basic conditions.

In a typical laboratory synthesis, the reaction mixture from the etherification step is often worked up in a way that facilitates hydrolysis. For instance, after the initial reaction, the mixture can be treated with a strong acid, like hydrochloric acid (HCl), which protonates the carboxylate intermediate to yield the final carboxylic acid product, (3-chloro-4-fluorophenoxy)acetic acid. chemicalbook.com Alternatively, a dedicated hydrolysis step can be performed where the isolated ester is treated with an aqueous base (e.g., potassium hydroxide or sodium hydroxide) to saponify the ester, followed by acidification to produce the carboxylic acid. google.com

Conversion of Carboxylic Acids to Acyl Chlorides

The final stage of the synthesis is the conversion of the hydroxyl group of the carboxylic acid into a chlorine atom, forming the highly reactive acyl chloride. This transformation requires specific chlorinating agents. libretexts.org

The conversion of (3-Chloro-4-fluorophenoxy)acetic acid to its acyl chloride is a standard transformation in organic synthesis. masterorganicchemistry.com Several reagents are effective for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common choices in a laboratory setting. csbsju.educommonorganicchemistry.comchemguide.co.uk

Thionyl Chloride (SOCl₂): This is a widely used reagent because its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. chemguide.co.ukblogspot.com This simplifies the purification process as the gaseous by-products can be easily removed from the reaction mixture, driving the reaction to completion. blogspot.com The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent that is often preferred for its milder reaction conditions. wikipedia.org Similar to thionyl chloride, its by-products—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, which facilitates an easy work-up. csbsju.edu This reaction is often performed at room temperature in a chlorinated solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com

Other reagents capable of effecting this transformation include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.uk

Table 2: Common Reagents for Acyl Chloride Formation

| Reagent | Formula | Typical By-products | Key Advantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous by-products, readily available. chemguide.co.ukblogspot.com |

| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Milder conditions, gaseous by-products. csbsju.eduwikipedia.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective for various substrates. libretexts.org |

The reaction to form acyl chlorides is often accelerated by the use of a catalytic amount of N,N-Dimethylformamide (DMF). wikipedia.orgnih.gov DMF plays a crucial role in the reaction mechanism, particularly when using oxalyl chloride or thionyl chloride. blogspot.com

The catalytic cycle begins with the reaction between DMF and the chlorinating agent (e.g., oxalyl chloride). This initial reaction forms a highly electrophilic intermediate known as the Vilsmeier reagent, an imidoyl chloride. blogspot.comnih.gov The carboxylic acid then attacks this activated intermediate. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired acyl chloride and the regeneration of the DMF catalyst, which can then participate in another cycle. blogspot.comwikipedia.org The use of catalytic DMF allows the reaction to proceed under milder conditions and often at a faster rate. commonorganicchemistry.com

Reactivity and Reaction Mechanisms of 3 Chloro 4 Fluorophenoxy Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

The principal reaction pathway for (3-Chloro-4-fluorophenoxy)acetyl chloride is nucleophilic acyl substitution. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. chemistrysteps.com The high reactivity of acyl chlorides, in general, stems from the excellent leaving group ability of the chloride ion and the significant polarization of the carbon-oxygen double bond. libretexts.org

The electrophilicity of the carbonyl carbon in this compound is enhanced by the electronic properties of the halogen substituents on the phenoxy ring. Both the chlorine atom at the meta-position (C-3) and the fluorine atom at the para-position (C-4) are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. wikipedia.org

This inductive withdrawal of electron density is transmitted through the phenoxy ether linkage and the acetyl methylene (B1212753) group to the carbonyl carbon. Consequently, the partial positive charge on the carbonyl carbon is intensified, making it a more potent electrophile and thus more susceptible to attack by nucleophiles. While halogens can also exert a resonance-donating effect (+M), the inductive effect is generally dominant for halogens in influencing the reactivity of such acyl systems. libretexts.orgwikipedia.org This increased polarization and electrophilicity are key factors driving the compound's high reactivity in substitution reactions. libretexts.org

While specific kinetic data for the reactions of this compound are not extensively documented in publicly available literature, the principles of reaction kinetics allow for well-founded predictions. The rate of nucleophilic acyl substitution is largely dependent on the electrophilicity of the carbonyl carbon and the strength of the attacking nucleophile. libretexts.org

The electron-withdrawing nature of the chloro and fluoro substituents is expected to accelerate the rate of nucleophilic attack compared to unsubstituted phenoxyacetyl chloride. This acceleration occurs because the substituents stabilize the buildup of negative charge in the tetrahedral intermediate formed during the rate-limiting addition step. Studies on related systems, such as the aminolysis of substituted phenyl phenoxyacetates, have shown that electron-withdrawing groups on the phenyl ring lead to an increase in reaction rates, which is consistent with these principles. oup.com

Table 1: Predicted Relative Rates of Nucleophilic Attack on Substituted Phenoxyacetyl Chlorides

| Compound | Substituent Electronic Effect | Predicted Effect on Carbonyl Electrophilicity | Predicted Relative Reaction Rate |

| (4-Methoxyphenoxy)acetyl chloride | Strong Electron-Donating (+M) | Decreased | Slower |

| Phenoxyacetyl chloride | Neutral (Reference) | Baseline | Standard |

| (4-Chlorophenoxy)acetyl chloride | Electron-Withdrawing (-I > +M) | Increased | Faster |

| This compound | Strong Electron-Withdrawing (-I) | Significantly Increased | Fastest |

Acylation of Nucleophilic Substrates

As a potent acylating agent, this compound efficiently transfers its acyl group to a wide range of nucleophilic substrates, including alcohols, amines, ammonia, and hydrazine (B178648) derivatives. These reactions are fundamental in organic synthesis for creating esters, amides, and hydrazides.

This compound reacts readily with alcohols in a process known as esterification to yield the corresponding esters. The reaction proceeds via the nucleophilic addition-elimination mechanism, where the alcohol's oxygen atom acts as the nucleophile. chemguide.co.uk The reaction is typically vigorous and exothermic, producing the ester and hydrogen chloride gas as a byproduct. chemguide.co.uk To neutralize the acidic byproduct, a weak base such as pyridine (B92270) is often added to the reaction mixture. chemistrysteps.com

The general reaction is as follows: C₈H₅ClFO-CH₂COCl + R-OH → C₈H₅ClFO-CH₂COOR + HCl

Table 2: Esterification Reactions with Various Alcohols

| Alcohol (Nucleophile) | IUPAC Name of Alcohol | Ester Product | IUPAC Name of Product |

| CH₃OH | Methanol (B129727) | C₈H₅ClFO-CH₂COOCH₃ | Methyl 2-(3-chloro-4-fluorophenoxy)acetate |

| CH₃CH₂OH | Ethanol | C₈H₅ClFO-CH₂COOCH₂CH₃ | Ethyl 2-(3-chloro-4-fluorophenoxy)acetate |

| (CH₃)₂CHOH | Isopropanol | C₈H₅ClFO-CH₂COOCH(CH₃)₂ | Isopropyl 2-(3-chloro-4-fluorophenoxy)acetate |

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. savemyexams.com The mechanism is a nucleophilic addition-elimination. savemyexams.com Due to the formation of hydrogen chloride, two equivalents of the amine are typically required: one to act as the nucleophile and the second to act as a base, neutralizing the HCl to form an ammonium (B1175870) salt. Alternatively, one equivalent of the amine can be used with a non-nucleophilic base like triethylamine (B128534). fishersci.it

Table 3: Amidation Reactions with Ammonia and Amines

| Amine (Nucleophile) | Type of Amine | Amide Product | IUPAC Name of Product |

| NH₃ | Ammonia | C₈H₅ClFO-CH₂CONH₂ | 2-(3-Chloro-4-fluorophenoxy)acetamide |

| CH₃CH₂NH₂ | Primary | C₈H₅ClFO-CH₂CONHCH₂CH₃ | N-Ethyl-2-(3-chloro-4-fluorophenoxy)acetamide |

| (CH₃CH₂)₂NH | Secondary | C₈H₅ClFO-CH₂CON(CH₂CH₃)₂ | N,N-Diethyl-2-(3-chloro-4-fluorophenoxy)acetamide |

This compound reacts with hydrazine and its substituted derivatives to form acyl hydrazides. google.com Hydrazine is a potent nucleophile, and the reaction mechanism is analogous to amidation. A significant consideration in this reaction is the potential for diacylation, where both nitrogen atoms of hydrazine are acylated, leading to the formation of a 1,2-diacylhydrazine byproduct. orgsyn.org To favor the formation of the desired mono-acylhydrazide, reaction conditions are often controlled, for instance, by using an excess of hydrazine or by adding the acyl chloride slowly at low temperatures. google.comrsc.org

Table 4: Reactions with Hydrazine Derivatives

| Hydrazine Derivative | IUPAC Name of Nucleophile | Hydrazide Product | IUPAC Name of Product |

| H₂NNH₂ | Hydrazine | C₈H₅ClFO-CH₂CONHNH₂ | 2-(3-Chloro-4-fluorophenoxy)acetohydrazide |

| C₆H₅NHNH₂ | Phenylhydrazine | C₈H₅ClFO-CH₂CONHNHC₆H₅ | 2-(3-Chloro-4-fluorophenoxy)-N'-phenylacetohydrazide |

Cycloaddition Reactions

Cycloaddition reactions are fundamental processes in organic synthesis for constructing cyclic compounds. For this compound, a key cycloaddition pathway involves its conversion to a ketene (B1206846) intermediate.

The synthesis of β-lactams, core structural motifs in penicillin and other antibiotics, can be achieved through the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene with an imine. organic-chemistry.org this compound serves as a precursor to the corresponding ketene, (3-chloro-4-fluorophenoxy)ketene.

The mechanism begins with the treatment of the acyl chloride with a tertiary amine, such as triethylamine (Et₃N). The amine deprotonates the α-carbon, leading to the elimination of hydrogen chloride and the in-situ formation of the highly reactive ketene intermediate. This ketene then reacts with an imine. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene, forming a zwitterionic intermediate. organic-chemistry.org Subsequent ring closure of this intermediate yields the four-membered β-lactam ring. organic-chemistry.org

The stereochemical outcome of the Staudinger reaction (formation of cis or trans isomers) is influenced by the substituents on both the ketene and the imine. organic-chemistry.orgnih.gov Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine typically lead to the predominant formation of trans-β-lactams. researchgate.net The reaction conditions, including solvent and temperature, can also play a crucial role in determining the stereoselectivity. walshmedicalmedia.com

Table 1: Representative Conditions for Staudinger β-Lactam Synthesis

| Reactants | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Acyl Chloride, Imine | Triethylamine | Dichloromethane (B109758) | 0°C to Room Temp. | β-Lactam |

| Acyl Chloride, Imine | Triethylamine | Toluene (reflux) | Reflux | Spiro-β-Lactam |

| Acyl Chloride, Imine | Proton Sponge | Dichloromethane | -78°C to Room Temp. | β-Lactam |

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound can be utilized as an electrophilic partner in several modern cross-coupling strategies.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, typically used to form biaryl compounds. An important variant, the acylative Suzuki-Miyaura reaction, couples an acyl electrophile, such as this compound, with an organoboron reagent (e.g., an arylboronic acid) to synthesize ketones. mdpi.comnsf.gov This transformation provides a catalytic alternative to classical methods like Friedel-Crafts acylation. mdpi.com

The catalytic cycle, driven by a palladium catalyst, generally proceeds through three key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of the acyl chloride to form a Pd(II) complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium center, displacing the chloride and forming a new Pd(II) intermediate. This step is typically facilitated by a base.

Reductive Elimination: The acyl and organic groups on the palladium complex couple and are eliminated, forming the final ketone product and regenerating the active Pd(0) catalyst.

This methodology is valued for its high functional group tolerance and generally mild reaction conditions. mdpi.comnsf.gov Various palladium sources and ligands can be employed to optimize the reaction for specific substrates. mdpi.com

Table 2: Key Parameters in Acyl Suzuki-Miyaura Cross-Coupling

| Parameter | Description | Common Examples |

|---|---|---|

| Catalyst | Palladium source that facilitates the reaction. | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C |

| Organoboron Reagent | Nucleophilic coupling partner. | Arylboronic acids, Potassium aryltrifluoroborates |

| Base | Activates the organoboron reagent for transmetalation. | K₃PO₄, Cs₂CO₃, NaOH |

| Solvent | Medium for the reaction. | Toluene, Dioxane, DMF |

Visible light photoredox catalysis has emerged as a powerful platform for forging chemical bonds under exceptionally mild conditions. nih.gov In this context, acyl chlorides like this compound can be coupled with various nucleophilic partners. acs.orgnih.gov A common strategy involves a dual catalytic system, combining a photoredox catalyst (e.g., an iridium complex) with a nickel cross-coupling catalyst. nih.gov

The general mechanism is initiated by the excitation of the photocatalyst with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the nucleophilic coupling partner, such as a potassium alkyltrifluoroborate, to generate a radical. nih.govacs.org This radical is captured by a Ni(0) or Ni(I) complex. Simultaneously, the acyl chloride undergoes oxidative addition to the nickel center. The resulting high-valent nickel complex then undergoes reductive elimination to furnish the ketone product and regenerate the nickel catalyst, completing the catalytic cycle. acs.org This approach avoids the use of highly reactive organometallic reagents and can be applied to a broad range of substrates, including those with sensitive functional groups. nih.govorganic-chemistry.org

Table 3: Components of a Typical Photoredox/Nickel Dual Catalytic Acylation

| Component | Role | Example |

|---|---|---|

| Photocatalyst | Absorbs visible light and initiates single-electron transfer. | Ir[dF(CF₃)ppy]₂(bpy)PF₆ |

| Nickel Catalyst | Cross-coupling catalyst that undergoes oxidative addition/reductive elimination. | NiCl₂·glyme |

| Ligand | Modulates the properties of the nickel catalyst. | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) |

| Nucleophile | Radical precursor. | Potassium alkyltrifluoroborates |

| Light Source | Provides energy for photocatalyst excitation. | Blue LEDs |

Electrophilic Aromatic Acylation (Friedel-Crafts Type)

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. organic-chemistry.org While typically an intermolecular reaction, it can also be performed intramolecularly, providing a powerful route for the synthesis of polycyclic systems. masterorganicchemistry.com

This compound possesses the necessary structural elements for an intramolecular Friedel-Crafts acylation. The phenoxy group can act as the aromatic nucleophile, and the acyl chloride serves as the electrophile precursor. This reaction leads to the formation of a benzofuranone, a heterocyclic scaffold found in many biologically active molecules. organic-chemistry.org

The reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA). masterorganicchemistry.com The Lewis acid coordinates to the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. youtube.com The tethered aromatic ring of the phenoxy group then attacks this electrophilic center in an intramolecular electrophilic aromatic substitution. The position of cyclization on the aromatic ring is directed by the existing substituents (chloro and fluoro groups). The reaction concludes with the loss of a proton to restore aromaticity, yielding the final benzofuranone product. This cyclization is an efficient way to construct five-membered heterocyclic rings fused to a benzene (B151609) core. masterorganicchemistry.com

Table 4: Common Reagents for Friedel-Crafts Acylation

| Reagent Type | Function | Examples |

|---|---|---|

| Lewis Acid Catalyst | Generates the acylium ion electrophile. | AlCl₃, FeCl₃, SbCl₅ |

| Brønsted Acid Catalyst | Protonates the carbonyl to increase electrophilicity. | Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA) |

| Solvent | Typically a non-reactive solvent. | Dichloromethane, 1,2-Dichloroethane, Nitrobenzene |

Intermolecular Acylation of Activated Aromatic Substrates

This compound serves as a potent acylating agent in electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation. sigmaaldrich.com This reaction allows for the introduction of the (3-chloro-4-fluorophenoxy)acetyl group onto an aromatic ring, yielding aryl ketones. numberanalytics.com The process requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. youtube.comlibretexts.org

The mechanism commences with the coordination of the Lewis acid to the chlorine atom of the acetyl chloride group. This polarization facilitates the cleavage of the carbon-chlorine bond, resulting in the formation of a highly reactive and resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This electrophilic acylium ion is then attacked by the electron-rich π-system of an activated aromatic substrate. Activated aromatic compounds, which possess electron-donating groups (e.g., alkoxy, alkyl groups), are particularly effective substrates as these substituents increase the nucleophilicity of the aromatic ring and stabilize the cationic intermediate (the sigma complex or arenium ion).

Following the attack, a proton is eliminated from the sigma complex, and the aromaticity of the ring is restored. The Lewis acid catalyst is regenerated in the process, although it typically forms a complex with the product ketone, necessitating stoichiometric amounts of the catalyst. organic-chemistry.org A key advantage of the Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further acylation, which prevents polysubstitution. organic-chemistry.org

The regioselectivity of the acylation on substituted aromatic rings is governed by the directing effects of the activating group. For instance, reaction with anisole (B1667542) (methoxybenzene) would be expected to yield predominantly the para-substituted product due to the steric hindrance at the ortho position.

Table 1: Representative Friedel-Crafts Acylation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Anisole | AlCl₃ | 1-(4-methoxyphenyl)-2-(3-chloro-4-fluorophenoxy)ethan-1-one |

Reactions with Organometallic Reagents and Other Carbon Nucleophiles

The carbonyl carbon of this compound is highly electrophilic and readily reacts with a variety of carbon nucleophiles, including organometallic reagents. The product of such reactions depends significantly on the reactivity of the organometallic compound used. youtube.com

Reactions with Grignard Reagents:

Grignard reagents (R-MgX) are highly reactive organometallic compounds that typically add twice to acyl chlorides. libretexts.orgvaia.com The reaction proceeds via an initial nucleophilic acyl substitution. The Grignard reagent attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate collapses, expelling the chloride ion as a leaving group, to form a ketone. chemistrysteps.com

However, the resulting ketone is also highly reactive towards the Grignard reagent. youtube.com In the presence of excess Grignard reagent, a second equivalent rapidly attacks the ketone carbonyl in a nucleophilic addition reaction. Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol, where two identical alkyl or aryl groups from the Grignard reagent have been added to the original carbonyl carbon. libretexts.orgchemistrysteps.com Due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it when using Grignard reagents. libretexts.org

Table 2: Reaction with a Grignard Reagent

| Reactant | Reagent | Intermediate Product | Final Product (after workup) |

| This compound | 2 eq. Methylmagnesium bromide (CH₃MgBr) | 1-(3-chloro-4-fluorophenoxy)propan-2-one | 2-(3-chloro-4-fluorophenoxy)-1,1-dimethylethan-1-ol |

Reactions with Organocuprates (Gilman Reagents):

In contrast to Grignard reagents, organocuprates, also known as Gilman reagents (R₂CuLi), are softer and less reactive nucleophiles. chemistrysteps.com This attenuated reactivity allows them to be used for the selective synthesis of ketones from acyl chlorides. masterorganicchemistry.comyoutube.com

A Gilman reagent will react with this compound in a similar initial nucleophilic acyl substitution to afford the tetrahedral intermediate. This intermediate then eliminates the chloride ion to form a ketone. chemistrysteps.com Crucially, Gilman reagents are significantly less reactive towards ketones than they are towards acyl chlorides. youtube.comchemistrysteps.com Consequently, the reaction effectively stops at the ketone stage, providing a high-yield method for the synthesis of ketones without the complication of a second addition. masterorganicchemistry.comchemistrysteps.com

Table 3: Reaction with a Gilman Reagent

| Reactant | Reagent | Product |

| This compound | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-(3-chloro-4-fluorophenoxy)propan-2-one |

Applications of 3 Chloro 4 Fluorophenoxy Acetyl Chloride As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Molecules

(3-Chloro-4-fluorophenoxy)acetyl chloride is an important intermediate in the synthesis of a wide array of organic compounds, including heterocyclic molecules and pesticides. Its bifunctional nature allows it to introduce the (3-chloro-4-fluorophenoxy)acetyl moiety into various molecular scaffolds.

The (3-chloro-4-fluorophenyl) structural motif is a key component in a number of biologically active molecules, particularly in the development of novel pharmaceuticals. The title compound serves as a critical starting material for incorporating this specific moiety into larger, more complex drug candidates.

One significant application is in the synthesis of quinazoline (B50416) derivatives. The quinazoline scaffold is found in many biologically active compounds and is a target of interest for anticancer agents due to its ability to act as a protein kinase inhibitor. researchgate.net Research has demonstrated the synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, a molecule with potential therapeutic relevance, which utilizes a precursor containing the 3-chloro-4-fluorophenyl group. researchgate.net

Furthermore, molecular docking studies have indicated that compounds featuring the 3-chloro-4-fluorophenyl moiety exhibit enhanced binding to the active sites of enzymes implicated in cancer progression. Derivatives containing this fragment have also shown significant potency as tyrosinase inhibitors, highlighting the importance of the specific halogen substitution pattern for biological activity. The use of halogenated precursors like this compound is a strategic approach in medicinal chemistry to enhance the efficacy and modulate the properties of drug molecules. nih.gov

Table 1: Examples of Pharmaceutical Scaffolds Synthesized from (3-Chloro-4-fluorophenyl) Precursors

| Target Compound Class | Therapeutic Area | Role of (3-Chloro-4-fluorophenyl) Moiety |

|---|---|---|

| Quinazoline Derivatives | Anticancer | Key structural component for protein kinase inhibition researchgate.net |

| Tyrosinase Inhibitors | Various | Enhances binding potency and inhibitory effects |

In the agrochemical sector, this compound and its parent acid, (3-chloro-4-fluorophenoxy)acetic acid, are valuable intermediates for the production of pesticides. google.com The (phenoxy)acetic acid structure is the backbone of the aryloxyalkanoic acid class of herbicides, which function as synthetic auxins, causing uncontrolled growth and eventual death in targeted weeds.

While specific commercial herbicides synthesized directly from this compound are not extensively detailed in publicly available literature, the structural class is well-established in agrochemistry. For instance, the herbicide Cyhalofop, (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid, demonstrates the utility of related fluorophenoxy structures in creating effective post-emergence herbicides for controlling grass weeds in crops like rice. googleapis.com The synthesis of such compounds often involves the coupling of a substituted phenol (B47542) with an appropriate alkyl halide, followed by conversion to the final product. The corresponding acid or acetyl chloride can be a key reactant in these synthetic pathways.

The application of this compound as a direct intermediate in the synthesis of natural product analogs is not widely documented in available scientific literature. While acetyl chlorides are common reagents in complex organic synthesis, the use of this specific substituted variant for mimicking or modifying natural products appears to be a niche area with limited published research.

Derivatization for Functional Material Precursors

Synthesis of Specific Compound Classes

The unique structure of this compound lends itself to the synthesis of particular classes of compounds where the phenoxyacetyl group is required for specific functions.

In the chemical synthesis of oligonucleotides (short DNA or RNA molecules), it is essential to temporarily block the reactive exocyclic amine groups on the nucleobases (Adenine, Guanine, and Cytosine) to prevent unwanted side reactions during the chain assembly process. nih.govatdbio.com The phenoxyacetyl (Pac) group, introduced using phenoxyacetyl chloride, is a well-established N-protecting group, particularly for guanine. ias.ac.innih.gov

The Pac group is valued because it can be removed under milder basic conditions than traditional protecting groups like isobutyryl or benzoyl. google.com This is crucial when the synthetic oligonucleotide contains sensitive labels or modifications that cannot withstand harsh deprotection treatments. chemie-brunschwig.ch

This compound, as a substituted derivative of phenoxyacetyl chloride, can be employed for the same purpose. The introduction of chloro and fluoro substituents on the phenyl ring modifies the electronic properties of the phenoxyacetyl group. This alteration can fine-tune the stability of the protecting group and the conditions required for its removal, offering chemists more control over the synthesis and deprotection steps. The use of such modified phenoxyacetyl groups allows for an orthogonal protection strategy, where different protecting groups can be selectively removed without affecting others. nih.gov

Table 2: Protecting Groups in Oligonucleotide Synthesis

| Protecting Group | Reagent | Application | Advantage |

|---|---|---|---|

| Phenoxyacetyl (Pac) | Phenoxyacetyl chloride | N-protection of Guanine, Adenine google.com | Mild deprotection conditions chemie-brunschwig.ch |

| (3-Chloro-4-fluorophenoxy)acetyl | This compound | N-protection of Guanosine (B1672433) | Potentially altered stability and cleavage kinetics |

| Acetyl (Ac) | Acetic anhydride | N-protection of Cytosine chemie-brunschwig.ch | Fast deprotection |

| Benzoyl (Bz) | Benzoyl chloride | N-protection of Adenine, Cytosine google.com | Standard, robust protection |

Macrocyclic β-Lactam Structures

The β-lactam ring is a core structural feature of many important antibiotics. This compound is a key reagent in the synthesis of complex β-lactam structures, including macrocyclic bis-β-lactams, primarily through the Staudinger ketene-imine cycloaddition. nih.govyoutube.com This reaction is one of the most versatile methods for the stereocontrolled synthesis of the β-lactam ring. researchgate.net

The general process involves the in situ generation of a highly reactive ketene (B1206846) from this compound. This is typically achieved by treating the acetyl chloride with a tertiary amine base, such as triethylamine (B128534), which eliminates hydrogen chloride. The resulting (3-chloro-4-fluorophenoxy)ketene then undergoes a [2+2] cycloaddition reaction with an imine. When a macrocyclic compound containing two imine functionalities is used as the substrate, this reaction can produce intricate macrocyclic structures containing two β-lactam rings. nih.gov The reaction between a macrocyclic imine and a phenoxyacetyl chloride in the presence of triethylamine can yield a diastereomeric mixture of cis-macrocyclic bis-β-lactams. nih.gov

Table 1: Staudinger Synthesis of Macrocyclic β-Lactams

| Reactant 1 | Reactant 2 | Key Reagent | Reaction Type | Product |

|---|

This synthetic strategy highlights the utility of this compound in building complex, sterically hindered architectures that are of significant interest in medicinal chemistry and drug design.

Substituted Phenoxyacetyl Amino Acid and Peptide Analogs

This compound is widely used to modify amino acids and peptides, creating analogs with potentially altered biological activity, stability, or conformational properties. The primary reaction is the acylation of a free amino group, such as the N-terminus of a peptide or the amino group of an amino acid ester. tandfonline.comresearchgate.net

In a typical procedure, the acetyl chloride is reacted with an amino acid methyl or ethyl ester hydrochloride in a biphasic environment or in an appropriate organic solvent. tandfonline.com A base is used to neutralize the hydrogen chloride that is formed during the reaction, driving the formation of a stable amide bond. This straightforward coupling reaction attaches the (3-chloro-4-fluorophenoxy)acetyl moiety to the amino acid or peptide. tandfonline.comnih.gov

This modification is valuable for several reasons:

Structure-Activity Relationship (SAR) Studies: Attaching the substituted phenoxyacetyl group allows researchers to probe how this specific structural unit influences the biological activity of a peptide.

Peptidomimetics: The resulting structure can mimic or block natural peptide interactions with receptors or enzymes.

Improved Properties: N-terminal acylation can protect peptides from degradation by aminopeptidases, thereby increasing their metabolic stability and in vivo half-life.

The synthesis of these analogs is a critical step in the development of new therapeutic agents and biochemical probes.

Synthesis of α-Alkoxyketones

α-Alkoxyketones are important structural motifs found in natural products and are valuable intermediates in organic synthesis. Modern synthetic methods have enabled the direct conversion of acyl chlorides like this compound into α-alkoxyketones. One of the most advanced methods is a visible-light, dual-catalyzed photoredox cross-coupling reaction. nih.govresearchgate.netmdpi.com

This operationally simple and mild protocol involves the cross-coupling of an acyl chloride with a potassium alkoxymethyltrifluoroborate salt. nih.gov The reaction is typically mediated by a dual catalytic system comprising an iridium-based photoredox catalyst and a nickel catalyst. nih.govresearchgate.net Under irradiation with visible light, the catalytic cycle proceeds via single-electron-transfer (SET) mechanisms to couple the acyl group from the chloride with the alkoxymethyl group from the borate (B1201080) salt, forming the desired α-alkoxyketone in high yields. tandfonline.comresearchgate.net

Key features of this transformation include:

Mild Conditions: The reaction proceeds at room temperature under visible light, avoiding the harsh conditions required by many traditional methods. nih.gov

High Yields: A broad range of aliphatic and aromatic acyl chlorides can be converted to their corresponding α-alkoxyketones in good to excellent yields. tandfonline.commdpi.com

Functional Group Tolerance: The method is compatible with a wide variety of functional groups on both the acyl chloride and the organoboron reagent. nih.gov

Table 2: Photoredox Synthesis of α-Alkoxyketones from Acyl Chlorides

| Acyl Chloride Substrate | Borate Reagent | Catalyst System | Product Type |

|---|---|---|---|

| Aromatic (e.g., Benzoyl Chloride) | Potassium (Benzyloxy)methyltrifluoroborate | Ir(ppy)2(dtbbpy)PF6 / NiCl2·glyme | Aromatic α-Alkoxyketone |

This innovative method provides a direct and efficient pathway to synthesize (3-chloro-4-fluorophenoxy)acetyl-derived α-alkoxyketones, which would otherwise require multi-step and lower-yielding synthetic sequences. mdpi.com

Incorporation into Heterocyclic Systems

The reactivity of this compound makes it an excellent reagent for the synthesis and functionalization of various heterocyclic systems. Its ability to acylate nitrogen, oxygen, and carbon nucleophiles is central to its utility in this context.

Barbituric Acid Derivatives: Barbituric acid and its derivatives are a class of compounds with a wide range of biological activities. This compound can be used to acylate the barbiturate (B1230296) ring system. The reaction typically involves treating a barbituric acid derivative with the acetyl chloride in the presence of a base like triethylamine. ekb.eg This can lead to N-acylation or acylation at the C-5 position, depending on the substrate and reaction conditions, yielding novel barbiturate derivatives for biological screening. nih.govorganic-chemistry.org

Thiadiazole Derivatives: The 1,3,4-thiadiazole (B1197879) ring is a common scaffold in medicinal chemistry. A straightforward and general route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the direct cyclization of thiosemicarbazide (B42300) with an acyl chloride. nih.gov Reacting this compound with thiosemicarbazide provides a direct pathway to 2-amino-5-[(3-chloro-4-fluorophenoxy)methyl]-1,3,4-thiadiazole. This reaction involves the initial acylation of thiosemicarbazide, followed by an intramolecular cyclization and dehydration to form the aromatic thiadiazole ring.

Quinoline-5,8-diones: Quinoline-5,8-diones are known for their antitumor and antibiotic properties. While this compound is not typically used to construct the core quinoline (B57606) ring, it is ideal for functionalizing it. If a quinoline-5,8-dione scaffold is synthesized with a nucleophilic handle, such as an amino group, the acetyl chloride can be used to attach the (3-chloro-4-fluorophenoxy)acetyl side chain via a stable amide linkage. This strategy allows for the late-stage modification of the complex heterocyclic core, enabling the synthesis of a library of analogs for SAR studies.

Role in Multi-Step Convergent Synthesis

In a convergent synthetic strategy, complex molecular fragments are prepared independently and then joined together in the final stages of the synthesis. This approach is often more efficient and higher-yielding than a linear synthesis for constructing complex target molecules. This compound, or the corresponding carboxylic acid from which it is derived, is an ideal building block for such strategies.

The highly reactive nature of the acyl chloride functional group makes it perfect for a late-stage fragment coupling reaction. A synthetic plan can be designed where one major fragment of the target molecule is synthesized to contain the (3-chloro-4-fluorophenoxy)acetyl unit, culminating in the reactive acetyl chloride. A second complex fragment can be prepared to contain a nucleophilic group, such as an amine or an alcohol.

In a key convergent step, these two advanced intermediates are coupled via an amide or ester bond formation. An illustrative parallel is the synthesis of the anthelmintic drug Rafoxanide, where a complex salicylic (B10762653) acid is activated in situ (equivalent to forming the acyl chloride) and reacted with a complex aniline (B41778) derivative to form the final product in high yield. This approach leverages the reliable and high-yielding nature of acylation reactions to assemble large, intricate molecules efficiently. The this compound moiety thereby serves as a robust chemical handle for executing these critical convergent coupling steps.

Advanced Spectroscopic and Computational Characterization of 3 Chloro 4 Fluorophenoxy Acetyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of (3-Chloro-4-fluorophenoxy)acetyl chloride by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. While specific experimental spectra for this exact compound are not widely published, a detailed prediction of the expected shifts and coupling patterns can be derived from established principles and data from analogous structures, such as phenoxyacetyl chloride and substituted aromatic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetyl group. The aromatic region would display a complex pattern due to the substitution on the phenyl ring.

Aromatic Protons (H-2, H-5, H-6): These protons are expected to resonate in the range of δ 6.9-7.4 ppm.

H-2: Located ortho to the ether linkage and meta to the chlorine, this proton would likely appear as a doublet of doublets, influenced by coupling to both H-6 and the fluorine atom.

H-5: Positioned ortho to the chlorine and meta to the ether, its signal would be a doublet, primarily split by the adjacent H-6.

H-6: Situated between the fluorine and H-5, this proton would exhibit a complex multiplet due to coupling with H-5 and the fluorine atom.

Methylene Protons (-OCH₂COCl): The two protons of the methylene group adjacent to the ether oxygen and the carbonyl group are chemically equivalent and would appear as a sharp singlet. Due to the deshielding effects of the adjacent oxygen and acyl chloride group, this signal is predicted to be in the δ 4.8-5.0 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-COCl): The carbonyl carbon of the acyl chloride is highly deshielded and is expected to have a chemical shift in the range of δ 168-172 ppm.

Aromatic Carbons: The six aromatic carbons would produce distinct signals between δ 115-160 ppm. The carbon attached to the fluorine (C-4) would show a large coupling constant (¹JC-F), and its chemical shift would be significantly affected. Similarly, the carbons attached to the chlorine (C-3) and the ether oxygen (C-1) would be readily identifiable.

Methylene Carbon (-OCH₂-): The carbon of the methylene group is shielded by the adjacent oxygen and is predicted to resonate around δ 65-70 ppm.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic H-2 | ~7.3 | Doublet of Doublets (dd) | C=O | 168 - 172 |

| Aromatic H-5 | ~7.2 | Doublet (d) | Aromatic C-1 (C-O) | 150 - 155 |

| Aromatic H-6 | ~7.0 | Multiplet (m) | Aromatic C-4 (C-F) | 155 - 160 (d, ¹JC-F) |

| -OCH₂- | 4.8 - 5.0 | Singlet (s) | Aromatic C-3 (C-Cl) | 120 - 125 |

| Aromatic C-2, C-5, C-6 | 115 - 130 | |||

| -OCH₂- | 65 - 70 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. vscht.czlibretexts.org

C=O Stretch (Acyl Chloride): The most prominent and easily identifiable peak will be the carbonyl (C=O) stretching vibration of the acyl chloride group. This is a very strong and sharp absorption expected in the range of 1785-1815 cm⁻¹. masterorganicchemistry.com The high frequency is characteristic of the electron-withdrawing chlorine atom attached to the carbonyl carbon.

C-O-C Stretch (Aryl Ether): The asymmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₂) typically gives rise to a strong band around 1220-1260 cm⁻¹. A corresponding symmetric stretch is expected near 1020-1080 cm⁻¹.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-Cl Stretch: The stretching vibration for an aryl C-Cl bond is typically found in the 1080-1120 cm⁻¹ region, though it can be difficult to assign definitively. The C-Cl stretch of the acyl chloride is found at lower frequencies, typically 650-850 cm⁻¹.

C-F Stretch: The C-F stretching vibration for an aryl fluoride (B91410) is a strong and characteristic absorption, expected in the range of 1100-1250 cm⁻¹. This band may overlap with the C-O-C stretching vibrations.

Aromatic C-H Bends: Out-of-plane (oop) C-H bending vibrations for substituted benzenes appear in the 700-900 cm⁻¹ region and are indicative of the substitution pattern.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Acyl Chloride | 1785 - 1815 | Strong, Sharp |

| C=C Stretches | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| Asymmetric C-O-C Stretch | Aryl Ether | 1220 - 1260 | Strong |

| C-F Stretch | Aryl Fluoride | 1100 - 1250 | Strong |

| Symmetric C-O-C Stretch | Aryl Ether | 1020 - 1080 | Medium |

| C-H Out-of-Plane Bends | Aromatic Ring | 700 - 900 | Medium to Strong |

| C-Cl Stretch | Acyl Chloride | 650 - 850 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. For this compound (C₈H₅Cl₂FO₂), the molecular weight is approximately 223.03 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) and a characteristic isotopic pattern due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. miamioh.edudocbrown.info Therefore, the molecular ion region should display an [M]⁺ peak (containing two ³⁵Cl atoms), an [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl), and an [M+4]⁺ peak (two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1.

Key fragmentation pathways can be predicted based on the structure and data from analogues like phenoxyacetyl chloride. nih.gov

Alpha-Cleavage: The most common initial fragmentation would be the loss of the chlorine radical from the acyl chloride group to form the stable (3-chloro-4-fluorophenoxy)acetyl cation.

[C₈H₅Cl₂FO₂]⁺ → [C₈H₅ClFO₂]⁺ + Cl•

Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide (CO).

[C₈H₅ClFO₂]⁺ → [C₇H₅ClFO]⁺ + CO

Cleavage of the Ether Bond: Another significant fragmentation pathway involves the cleavage of the ether bond, leading to the formation of the 3-chloro-4-fluorophenoxy radical and the chloroacetyl cation, or the 3-chloro-4-fluorophenoxide ion.

Aromatic Ring Fragmentation: Further fragmentation would involve the breakdown of the aromatic ring, including the loss of chlorine and fluorine atoms. nih.gov

Predicted Key Fragments in the Mass Spectrum

| m/z Value | Predicted Fragment Ion | Origin |

|---|---|---|

| 222, 224, 226 | [C₈H₅³⁵Cl₂FO₂]⁺, [C₈H₅³⁵Cl³⁷ClFO₂]⁺, etc. | Molecular Ion ([M]⁺) |

| 187, 189 | [C₈H₅ClFO₂]⁺ | Loss of Cl• from acyl chloride |

| 159, 161 | [C₇H₅ClFO]⁺ | Loss of CO from [M-Cl]⁺ |

| 145, 147 | [C₆H₃ClFO]⁺ | 3-chloro-4-fluorophenoxy cation |

| 77, 79 | [CH₂COCl]⁺ | Chloroacetyl cation |

X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives

Studies on derivatives such as salts of 3-chloro-4-hydroxyphenylacetic acid (a related phenoxyacetic acid) reveal key structural features that are likely to be conserved. In these structures, the geometry of the substituted phenyl ring is well-defined, showing the expected bond lengths and angles. The technique allows for the precise measurement of the torsion angles that define the orientation of the acetic acid side chain relative to the plane of the aromatic ring.

Furthermore, X-ray diffraction elucidates the non-covalent interactions that govern the crystal packing, such as hydrogen bonding, halogen bonding (involving the chlorine atom), and π-π stacking interactions between aromatic rings. For derivatives, these studies have shown how functional groups dictate the formation of specific supramolecular architectures, which in turn influence physical properties like melting point and solubility.

Computational Chemistry Investigations

Computational chemistry serves as a powerful complement to experimental data, offering a deeper understanding of molecular properties at an electronic level. Methods like Density Functional Theory (DFT) are widely used to study molecules of similar complexity. orientjchem.orgmdpi.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to investigate the electronic structure and reactivity of this compound. researchgate.net

Optimized Geometry: DFT can predict the lowest-energy three-dimensional structure of the molecule, providing bond lengths, bond angles, and dihedral angles that can be compared with experimental data from derivatives.

Electronic Properties: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is typically localized on the electron-rich phenoxy group, while the LUMO is centered on the electron-deficient and highly reactive acyl chloride moiety. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.

Reactivity Descriptors: DFT allows for the calculation of reactivity indices such as electronegativity, chemical hardness, and electrophilicity. These descriptors predict that the carbonyl carbon of the acyl chloride is the primary site for nucleophilic attack, confirming its role as an acylating agent.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. For this compound, the MEP would show a highly positive (electron-poor) region around the carbonyl carbon, making it susceptible to nucleophiles, and negative (electron-rich) regions around the oxygen, fluorine, and chlorine atoms. researchgate.net

The this compound molecule possesses rotational freedom around the C(aryl)-O bond and the O-CH₂ bond. Conformational analysis is used to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

By systematically rotating these bonds and calculating the potential energy at each step using computational methods, a potential energy surface can be generated. This analysis typically reveals that the lowest energy conformation is one that minimizes steric hindrance between the acetyl chloride group and the aromatic ring. For phenoxyacetic acid derivatives, planar or near-planar arrangements, where the side chain is roughly coplanar with the ring, are often found to be energetically favorable, as this allows for stabilizing electronic interactions. These computational findings are essential for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Molecular Dynamics Simulations of Reactive Intermediates

Due to the high reactivity of this compound, particularly the acyl chloride group, experimental characterization of its reaction intermediates can be challenging. Molecular dynamics (MD) simulations, therefore, offer a powerful computational tool to investigate the transient species and mechanistic pathways involved in its reactions at an atomic level. These simulations can provide valuable insights into the structural dynamics, energetics, and lifetimes of key reactive intermediates.

A primary focus of MD simulations for this compound would be the exploration of the nucleophilic acyl substitution mechanism. This reaction is central to the synthetic utility of this compound in producing a variety of derivatives, such as esters and amides. The generally accepted mechanism proceeds through a transient tetrahedral intermediate.

Hypothetical Simulation of a Tetrahedral Intermediate:

To investigate the dynamics of this intermediate, a reactive force field (ReaxFF) or a quantum mechanics/molecular mechanics (QM/MM) approach could be employed. A QM/MM simulation would treat the reactive core (the (3-Chloro-4-fluorophenoxy)acetyl group and the incoming nucleophile) with a higher level of theory (e.g., Density Functional Theory), while the surrounding solvent molecules are treated with a classical force field.

A typical simulation might involve placing a single molecule of this compound in a simulation box filled with a chosen nucleophile, such as methanol (B129727), to simulate esterification. The system would be subjected to controlled temperature and pressure to mimic experimental conditions. The simulation would track the atomic trajectories over time, allowing for the observation of the formation and subsequent breakdown of the tetrahedral intermediate.

Key Research Findings from Simulated Trajectories:

Analysis of the simulation trajectories would aim to elucidate several key aspects of the reactive intermediate's behavior:

Lifetime and Stability: The simulations can predict the average lifetime of the tetrahedral intermediate. This is crucial for understanding the reaction kinetics. For instance, a shorter-lived intermediate would suggest a more rapid reaction.

Structural Dynamics: The bond lengths and angles of the intermediate can be monitored throughout its existence. This can reveal distortions and conformational changes that may influence its reactivity.

Solvent Effects: The role of the surrounding solvent molecules in stabilizing or destabilizing the intermediate through interactions like hydrogen bonding can be quantified.

Below is a hypothetical data table summarizing potential findings from a series of MD simulations studying the reaction of this compound with different nucleophiles.

| Nucleophile | QM/MM Method | Intermediate Lifetime (ps) | Key Stabilizing Interactions | C-Cl Bond Length in Intermediate (Å) |

| Water | B3LYP/MM3 | 1.5 | Hydrogen bonding with carbonyl oxygen and chlorine | 2.85 |

| Methanol | B3LYP/MM3 | 2.1 | Hydrogen bonding with carbonyl oxygen and methoxy (B1213986) group | 2.91 |

| Ammonia | B3LYP/MM3 | 0.9 | Strong hydrogen bonding with amino group | 2.78 |

Interactive Data Table

| Nucleophile | QM/MM Method | Intermediate Lifetime (ps) | Key Stabilizing Interactions | C-Cl Bond Length in Intermediate (Å) |

|---|---|---|---|---|

| Water | B3LYP/MM3 | 1.5 | Hydrogen bonding with carbonyl oxygen and chlorine | 2.85 |

| Methanol | B3LYP/MM3 | 2.1 | Hydrogen bonding with carbonyl oxygen and methoxy group | 2.91 |

| Ammonia | B3LYP/MM3 | 0.9 | Strong hydrogen bonding with amino group | 2.78 |

These simulations, while computationally intensive, provide a level of detail that is often inaccessible through experimental means alone, offering a deeper understanding of the chemical reactivity of this compound.

Chromatographic and Spectrophotometric Method Development for Compound Analysis

The development of robust analytical methods is crucial for the quality control, reaction monitoring, and purity assessment of this compound and its derivatives. Given the compound's structure, both chromatographic and spectrophotometric techniques are highly applicable.

High-Performance Liquid Chromatography (HPLC) Method:

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound, leveraging its aromatic and moderately polar nature. A C18 column would be an appropriate stationary phase due to its hydrophobicity, which would provide good retention and separation from more polar impurities or reactants.

A gradient elution method would likely be necessary to achieve optimal separation of the parent compound from its potential derivatives and degradation products. The mobile phase could consist of a mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

A hypothetical HPLC method is detailed in the table below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

Due to its volatility, this compound is also amenable to analysis by GC-MS. This technique offers the dual advantage of high-resolution separation and definitive mass identification. A non-polar or mid-polarity capillary column, such as a DB-5ms or DB-17ms, would be suitable for separating the compound from other volatile components.

Given the reactive nature of the acetyl chloride group, derivatization to a more stable ester, such as the methyl ester, might be employed for quantitative analysis to improve reproducibility. japsonline.com This can be achieved by reacting the sample with methanol prior to injection. japsonline.com

A proposed GC-MS method is outlined here:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

| Expected Retention Time | ~12.2 min (for the methyl ester derivative) |

Spectrophotometric Analysis:

UV-Vis spectrophotometry can be a rapid and straightforward method for the quantification of this compound, provided there are no interfering substances that absorb in the same wavelength range. The aromatic ring with its halogen substituents would be expected to exhibit characteristic absorbance maxima in the UV region.

To develop a quantitative spectrophotometric method, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The analysis would likely be performed in a non-reactive solvent such as hexane (B92381) or cyclohexane.

Hypothetical Spectrophotometric Data:

| Solvent | Wavelength of Maximum Absorbance (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Hexane | 278 | 1,850 |

| Methanol | 282 | 2,010 |

Interactive Data Table

| Solvent | Wavelength of Maximum Absorbance (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| Hexane | 278 | 1,850 |

| Methanol | 282 | 2,010 |

The combination of these chromatographic and spectrophotometric methods provides a comprehensive analytical toolkit for the characterization and quality control of this compound and its derivatives, ensuring their suitability for various synthetic applications.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Selective Transformations

The reactivity of the acyl chloride group makes (3-Chloro-4-fluorophenoxy)acetyl chloride a valuable reagent for acylation reactions, particularly the Friedel-Crafts acylation to form aryl ketones. organic-chemistry.org Conventionally, these reactions require stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which can be hazardous and generate significant waste. researchgate.net Future research is focused on developing novel catalytic systems that are more efficient, selective, and sustainable.

Key research objectives include:

Heterogeneous Catalysts: The development of solid-supported catalysts, such as metal oxides (e.g., Zinc Oxide) or zeolites, offers significant advantages. researchgate.net These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. Research will aim to design catalysts that maintain high activity and selectivity for acylation reactions involving this compound over multiple cycles.

Catalytic Systems for Ring Functionalization: Beyond the acyl chloride group, future work will explore catalytic systems that can selectively activate the C-Cl or C-F bonds on the aromatic ring. This could enable novel cross-coupling reactions for the synthesis of complex derivatives that are otherwise difficult to access.

| Catalyst Type | Research Goal | Potential Advantages |

| Heterogeneous Catalysts (e.g., ZnO, Zeolites) | Develop reusable catalysts for Friedel-Crafts acylation. | Ease of separation, reduced waste, lower cost. |

| Mild Lewis Acids (e.g., Rare-earth triflates) | Replace harsh catalysts like AlCl₃. | Higher functional group tolerance, improved safety. |

| Photocatalysts/Electrocatalysts | Enable selective activation of C-Cl or C-F bonds. | Access to novel derivatives, mild reaction conditions. |

Exploration of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. researchgate.net For this compound, this involves rethinking both its synthesis and its use in subsequent reactions.

Future research in this area will likely focus on:

Alternative Reagents: The synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which produce toxic gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl). libretexts.orgyoutube.com A key research avenue is the exploration of greener chlorinating agents or novel catalytic routes that avoid these reagents altogether. bohrium.com

Eco-Friendly Solvents: Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane (B109758). Research into the use of bio-based and biodegradable solvents, such as Cyrene™, is crucial for reducing the environmental footprint of processes involving this compound. rsc.org

Atom Economy: Developing metal-free catalytic processes that maximize the incorporation of all reactant atoms into the final product is a central goal. tandfonline.com This improves efficiency and minimizes the generation of chemical waste.

Integration with Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for handling reactive chemicals like acyl chlorides. researchgate.net The integration of this compound synthesis and its subsequent transformations into continuous processing systems is a significant area for future research.

The benefits and research directions include:

Enhanced Safety: The small reactor volumes in flow chemistry systems minimize the amount of hazardous material present at any given time, significantly reducing the risks associated with highly reactive intermediates or exothermic reactions. acs.org

Precise Process Control: Microreactors provide superior heat and mass transfer compared to batch reactors. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net

Scalability and Automation: Transferring a chemical process from the lab to industrial production is often more straightforward with flow chemistry. oup.com Future research will focus on developing robust and automated flow systems for the on-demand synthesis of this compound and its direct use in multi-step continuous manufacturing processes. acs.orgvapourtec.com

Discovery of Unprecedented Reaction Pathways and Product Architectures

While the primary reactivity of this compound is centered on its acyl chloride function, modern synthetic methods open the door to discovering novel transformations. Research in this domain aims to move beyond predictable acylation reactions to create fundamentally new molecular structures.

Emerging areas of exploration include:

Photocatalytic and Electrocatalytic Activation: The chloro and fluoro substituents on the aromatic ring are typically inert under standard reaction conditions. However, photocatalysis and electrocatalysis offer powerful strategies for activating strong C-Cl bonds. researchgate.netrsc.org Future research could leverage these techniques to engage the aromatic chloride in radical-based cross-coupling or C-H functionalization reactions, leading to unprecedented product architectures.

Domino Reactions: Designing multi-step, one-pot reactions where this compound is the starting material could lead to the rapid assembly of complex molecules. For example, an initial Friedel-Crafts acylation could be followed by an intramolecular cyclization catalyzed by a single reagent, streamlining the synthesis of polycyclic aromatic compounds.

Application in Supramolecular Chemistry and Materials Science

The rigid, halogenated aromatic structure of this compound makes it an attractive precursor for advanced materials. By converting the reactive acyl chloride group into amides, esters, or other functional groups, molecules can be designed to self-assemble into ordered, higher-level structures.

Future research will likely explore its use in:

Crystal Engineering: The chloro and fluoro substituents can participate in specific non-covalent interactions, such as halogen bonding, in addition to hydrogen bonding and π-π stacking from other parts of the molecule. By strategically derivatizing the acetyl chloride, it may be possible to engineer crystals with desired packing arrangements and physical properties. researchgate.net

Liquid Crystals and Polymers: Derivatives of phenoxyacetic acid are known to form the basis of various functional materials. researchgate.netjetir.org By incorporating the (3-Chloro-4-fluorophenoxy)acetyl moiety into polymers or mesogenic molecules, researchers can explore the development of new liquid crystals, functional polymers, or metal-organic frameworks (MOFs) with tailored thermal, optical, or electronic properties. bath.ac.uk

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the synthesis and application of this compound, a deep understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is essential. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are critical for gaining these insights.

Future work will increasingly rely on:

Process Analytical Technology (PAT): Techniques such as in situ Fourier-transform infrared (FT-IR) and Raman spectroscopy can be integrated directly into reaction vessels or flow reactors. oup.comvapourtec.com This allows for continuous monitoring of the concentration of reactants, intermediates, and products, enabling precise process control and optimization.

In Situ NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. Applying in situ NMR can help elucidate complex reaction mechanisms and identify short-lived intermediates that are undetectable by conventional offline analysis. This is particularly valuable for studying the formation of acylium ions in Friedel-Crafts reactions or other complex catalytic cycles. orgsyn.org

By pursuing these research avenues, the scientific community can expand the utility of this compound from a simple chemical intermediate to a versatile tool for creating novel catalysts, sustainable processes, and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Chloro-4-fluorophenoxy)acetyl chloride from its carboxylic acid precursor?

- Methodology : React the corresponding carboxylic acid [(3-Chloro-4-fluorophenoxy)acetic acid] with thionyl chloride (SOCl₂) under anhydrous conditions. Use catalytic dimethylformamide (DMF) to accelerate the reaction. Monitor completion via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for disappearance of the -OH stretch (~2500-3300 cm⁻¹). Purify via distillation under reduced pressure to avoid thermal decomposition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and the acetyl chloride carbonyl (δ ~170 ppm).

- IR Spectroscopy : Confirm the C=O stretch (~1800 cm⁻¹) and C-Cl/F stretches (700-800 cm⁻¹).

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect the molecular ion peak (M⁺) and fragmentation patterns.

- Elemental Analysis : Validate purity by matching experimental vs. theoretical C, H, Cl, and F percentages .

Advanced Research Questions

Q. How can competing hydrolysis be minimized during acylation reactions with this compound?

- Methodology :

- Conduct reactions under inert atmosphere (N₂/Ar) using anhydrous solvents (e.g., dichloromethane, THF).

- Pre-dry substrates (e.g., amines, alcohols) with molecular sieves.

- Optimize stoichiometry (1.2–1.5 equivalents of acyl chloride) to account for minor hydrolysis.

- Add bases like triethylamine to scavenge HCl, preventing acid-catalyzed side reactions .

Q. What strategies resolve discrepancies in reaction yields during peptide coupling with this compound?

- Methodology :

- Purity Assessment : Re-purify the acyl chloride via short-path distillation to remove residual acid or moisture.

- Stoichiometric Adjustments : Titrate coupling agents (e.g., HOBt, EDCI) to balance reactivity.

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature .

Q. How do the chloro and fluoro substituents influence the compound’s reactivity in nucleophilic acyl substitutions?

- Methodology :

- Electronic Effects : The electron-withdrawing Cl and F groups increase electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines).

- Steric Considerations : The 3-Cl-4-F substitution pattern may sterically hinder bulkier nucleophiles.

- Experimental Validation : Compare reaction rates with analogous compounds (e.g., 4-fluorophenoxyacetyl chloride) via kinetic studies .

Safety and Stability

Q. What are critical safety protocols for handling this compound?

- Methodology :

- PPE : Wear butyl rubber gloves (≥0.3 mm thickness), chemical-resistant suits, and full-face respirators with AXBEK cartridges.

- Ventilation : Use fume hoods with >100 ft/min face velocity to prevent vapor accumulation.

- Storage : Keep in sealed containers under inert gas (N₂) at –20°C to prevent moisture ingress .

Q. How can decomposition products be identified and mitigated during long-term storage?

- Methodology :

- Stability Testing : Perform accelerated aging studies (40°C/75% RH) and analyze via GC-MS for hydrolyzed products (e.g., (3-Chloro-4-fluorophenoxy)acetic acid).

- Stabilizers : Add desiccants (silica gel) or stabilizers like hydroquinone to inhibit radical-mediated degradation .

Data Analysis and Optimization

Q. How should researchers address inconsistent NMR data for this compound?

- Methodology :

- Sample Preparation : Ensure thorough drying (e.g., over P₂O₅) and use deuterated solvents with low water content (e.g., CDCl₃).

- Dynamic Processes : Check for rotameric equilibria (e.g., restricted rotation around the phenoxy group) using variable-temperature NMR .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for acylation.

- QSPR Models : Corrate substituent effects (Hammett σ constants) with experimental reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.